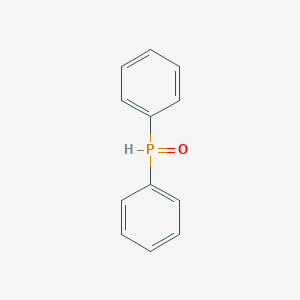

Phenylphosphonoylbenzene

Beschreibung

Phenylphosphonoylbenzene, systematically named diphenylphosphine oxide (DPPO), is an organophosphorus compound with the molecular formula C₁₂H₁₁OP and a molecular weight of 202.19 g/mol . It features a central phosphorus atom bonded to two phenyl groups and one oxygen atom, forming a phosphoryl (P=O) group. DPPO is a crystalline solid with a melting point of 50–57°C and is widely used as a ligand in coordination chemistry, a precursor in organic synthesis, and a stabilizer in polymers . Its polarity and stability derive from the electron-withdrawing phosphoryl group, making it a versatile intermediate in pharmaceuticals and agrochemicals .

Eigenschaften

IUPAC Name |

phenylphosphonoylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11OP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUOLLHGALPRFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The diphenylphosphinyl radical can be synthesized through several methods. One common method involves the hydrogen atom abstraction from diphenylphosphine using 2,2-diphenyl-1-picryl-hydrazyl. This reaction is typically carried out in the presence of spin traps to stabilize the radical and allow for its detection and study . Another method involves the photolysis of diphosphanes, where the homolysis of the P-P bond generates the diphenylphosphinyl radical

Analyse Chemischer Reaktionen

The diphenylphosphinyl radical undergoes various types of chemical reactions, including:

Oxidation: The radical can be oxidized to form diphenylphosphine oxide.

Reduction: It can be reduced back to diphenylphosphine.

Substitution: The radical can participate in substitution reactions, where it replaces a hydrogen atom in organic molecules.

Addition: It can add to multiple bonds, such as alkenes and alkynes, forming new phosphorus-carbon bonds.

Common reagents used in these reactions include hydrogen atom donors, oxidizing agents, and various spin traps. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

The diphenylphosphinyl radical has several scientific research applications:

Medicine: The radical’s reactivity is explored for potential therapeutic applications, such as in the design of radical-based drugs.

Wirkmechanismus

The diphenylphosphinyl radical exerts its effects through its high reactivity and ability to form new bonds. The radical can interact with various molecular targets, including organic molecules and other radicals, leading to the formation of new chemical species. The pathways involved in these reactions often include hydrogen atom abstraction, addition to multiple bonds, and radical-radical coupling .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional differences between DPPO and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Functional Groups | Notable Features |

|---|---|---|---|---|

| Phenylphosphonoylbenzene (DPPO) | C₁₂H₁₁OP | 202.19 | Two phenyl groups, P=O | High polarity, thermal stability |

| [phenyl(phenylsulfanylmethyl)phosphoryl]benzene | C₁₉H₁₇OPS | 324.37 | Phenylsulfanylmethyl, P=O | Sulfur-containing, increased hydrophobicity |

| (2-diphenylphosphoryl-2-phenylethyl)benzene | C₂₆H₂₃OP | 382.43 | Ethyl bridge, two phenyl groups | Steric hindrance, potential for chiral centers |

| Benzyl diphenylphosphinate | C₁₉H₁₇O₂P | 308.31 | Benzyl ester, P=O | Hydrolyzable ester group |

Key Observations:

DPPO is the simplest in this group, lacking sulfur or extended alkyl chains. Its compact structure enhances solubility in polar solvents compared to bulkier analogs .

(2-diphenylphosphoryl-2-phenylethyl)benzene features an ethyl bridge between the phosphoryl group and a benzene ring, introducing steric effects that may hinder coordination with metal centers .

Benzyl diphenylphosphinate contains a benzyl ester group , making it susceptible to hydrolysis under acidic/basic conditions, unlike DPPO .

Physical and Chemical Properties

Melting Points and Solubility:

- DPPO : Melting point = 50–57°C ; soluble in dichloromethane, THF, and acetone .

- Benzyl ester: Likely liquid at room temperature due to ester flexibility; soluble in nonpolar solvents (e.g., toluene) .

Reactivity:

- DPPO : Stable under ambient conditions but can act as a Lewis base via the phosphoryl oxygen, coordinating to metals like palladium or rhodium in catalysis .

- Sulfur-containing analog : The thioether group may participate in oxidation reactions (e.g., forming sulfoxides) or serve as a ligand in transition-metal complexes .

- Ethyl-bridged analog : Steric bulk may limit its utility in catalysis but enhance selectivity in asymmetric synthesis .

- Benzyl ester : Undergoes hydrolysis to diphenylphosphinic acid and benzyl alcohol, enabling controlled release of active phosphinate species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.